5,6-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one
CAS No.:
Cat. No.: VC15310194
Molecular Formula: C23H16O3
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16O3 |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 5,6-dimethyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one |
| Standard InChI | InChI=1S/C23H16O3/c1-13-14(2)23(24)26-22-11-21-19(10-18(13)22)20(12-25-21)17-8-7-15-5-3-4-6-16(15)9-17/h3-12H,1-2H3 |
| Standard InChI Key | LHZDUOMXEDIQAU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4)C |
Introduction
5,6-Dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is a complex organic molecule belonging to the class of furochromones. These compounds are notable for their fused-ring structures, which combine furan and chromone moieties. The compound's structure is further characterized by substituents such as dimethyl groups at positions 5 and 6 and a 2-naphthyl group at position 3.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
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Formation of the Furochromone Core: This is achieved through cyclization reactions involving coumarins or chromones as precursors.
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Substitution Reactions: Dimethyl and naphthyl groups are introduced using reagents such as methyl iodide or naphthyl derivatives in the presence of catalysts like Lewis acids.
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Purification: Techniques such as recrystallization or chromatography are used to isolate the final product.
Spectroscopic Characterization
The identification and confirmation of the compound's structure rely on advanced spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR):
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-NMR: Signals corresponding to aromatic protons, methyl groups, and the naphthyl substituent.
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-NMR: Peaks indicating carbonyl carbons and aromatic carbons.
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Infrared (IR) Spectroscopy:
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Strong absorption bands for carbonyl () stretching (~1700 cm).
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Bands corresponding to aromatic stretches.
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming the molecular weight.
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Potential Applications
The compound's unique structure makes it a candidate for:
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Drug Development: As a lead compound for designing antimicrobial or anticancer agents.
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Material Science: Its rigid aromatic framework could be utilized in organic electronics or photonics.
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Chemical Probes: Useful in studying biochemical pathways involving chromone derivatives.
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